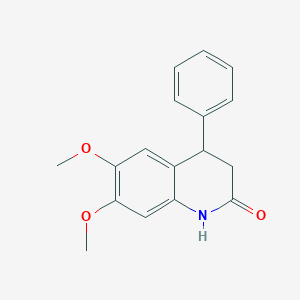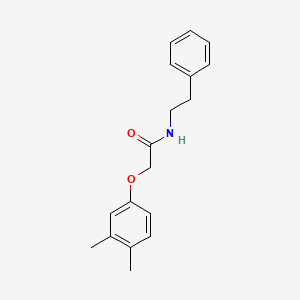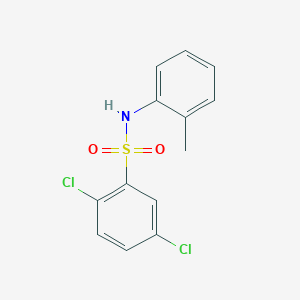
6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone is 283.12084340 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization Reagent
"6,7-Dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" and its derivatives have been investigated as selective and highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. These compounds react with fatty acids to produce fluorescent esters, allowing for the sensitive detection of these acids. This application demonstrates the compound's utility in analytical chemistry for the detection and quantification of various substances (Yamaguchi et al., 1985).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" as a precursor or a key intermediate. For example, studies have involved the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds, showcasing the chemical versatility and potential of this compound in creating new molecules with possible therapeutic applications (Hassan et al., 2017).
Antioxidant Properties
Some derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" have been synthesized and evaluated for their antioxidant activities. These studies have identified specific derivatives with higher antioxidant activities than standard antioxidants, suggesting potential applications in protecting against oxidative stress-related damage (Hassan et al., 2017).
Cytotoxicity and Inhibition of Tubulin Polymerization
Research into the cytotoxicity and inhibition of tubulin polymerization by derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" has revealed significant activities against human tumor cell lines. These findings indicate the potential of these compounds in the development of anticancer drugs, demonstrating the ability to disrupt critical cellular processes in cancer cells (Hour et al., 2000).
Metal-Free Cross-Dehydrogenative Coupling
The compound has been utilized in metal-free cross-dehydrogenative coupling processes to yield 3-aminoquinoxalinones. This application highlights the compound's role in facilitating reactions under ambient conditions, contributing to the development of more sustainable and efficient chemical synthesis methods (Gupta et al., 2017).
Cardiotonic Activity
Derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" have been synthesized and evaluated for cardiotonic activity, showing potential in the treatment of heart failure. These compounds exhibit a positive inotropic effect, increasing cardiac contractility without significantly affecting heart rate, indicating their therapeutic potential in cardiovascular diseases (Alabaster et al., 1989).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-13-12(11-6-4-3-5-7-11)9-17(19)18-14(13)10-16(15)21-2/h3-8,10,12H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHHPWTNUQOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B5515665.png)
![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B5515683.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5515762.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
